molecular formula C10H11ClN2O2 B11724690 Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11724690
M. Wt: 226.66 g/mol
InChI Key: ABRATOLIWLJHJQ-UKTHLTGXSA-N
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Description

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide characterized by a planar Caryl–NH–N=C linkage and a Z-configuration at the carbon-nitrogen double bond . This compound belongs to a class of hydrazones used in heterocyclic synthesis, particularly for constructing spiroheterocycles and annulated systems. Its structure features a 2-methylphenyl substituent, which influences both electronic and steric properties, differentiating it from analogues with other aryl groups.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+

InChI Key

ABRATOLIWLJHJQ-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C(=O)OC)/Cl

Canonical SMILES

CC1=CC=CC=C1NN=C(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl chloroacetate with 2-methylphenylhydrazine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity due to the presence of the hydrazine moiety, which is known for its reactivity and ability to form various derivatives.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may possess anticancer properties. For example, a related compound was evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The hydrazone derivatives have shown promise in targeting specific cancer pathways, making them candidates for further development in cancer therapy .

Synthesis and Derivative Formation

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acetic acid derivatives under controlled conditions. The following table summarizes common synthetic routes:

Synthesis Method Reagents Conditions Yield
Condensation Reaction2-Methylphenylhydrazine + ChloroacetateReflux in ethanolHigh
AcetylationHydrazine + Acetic AnhydrideRoom temperatureModerate
CyclizationHydrazine + Carbonyl CompoundsHeat under refluxVariable

These methods highlight the versatility of the compound's synthesis, allowing for modifications that can enhance its biological activity.

Case Study: Anticancer Evaluation

A recent study investigated a series of hydrazone derivatives related to this compound for their anticancer properties. The study demonstrated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Case Study: Antimicrobial Testing

Another research project focused on assessing the antimicrobial efficacy of hydrazine derivatives against common bacterial strains. This compound was included in the screening process, showing promising results against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The chloro group and the hydrazinylidene moiety play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituent on the phenyl ring significantly impacts molecular geometry, hydrogen bonding, and reactivity. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Feature Reference
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate 2-methylphenyl C₁₁H₁₂ClN₂O₂ 242.68 Planar Caryl–NH–N=C; Z-configuration
Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate Phenyl C₁₀H₁₁ClN₂O₂ 226.66 Helical chains via N–H⋯O hydrogen bonds
Methyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate 4-chlorophenyl C₉H₈Cl₂N₂O₂ 246.08 Electron-withdrawing Cl substituent; LogP = 2.55
Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-methoxyphenyl C₁₁H₁₃ClN₂O₃ 256.68 Electron-donating OCH₃ group; monoclinic P2₁ space group
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate 3-chloro-4-methylphenyl C₁₁H₁₂Cl₂N₂O₂ 275.13 Steric hindrance from Cl and CH₃ groups

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Cl in ) reduce electron density, affecting stability and reaction pathways.
  • Steric effects : Bulky substituents (e.g., 2-methylphenyl in the target compound) influence crystal packing and intermolecular interactions.

Crystallographic and Hydrogen-Bonding Features

Crystallographic data reveal trends in molecular conformation and supramolecular assembly:

Compound Crystal System Space Group Unit Cell Volume (ų) Hydrogen-Bonding Motif Reference
Target compound (2-methylphenyl) Monoclinic (predicted) P2₁/c (common) ~1048 (estimated) N–H⋯O chains (similar to phenyl analogue)
Ethyl (Z)-2-chloro-2-(2-phenyl) derivative Monoclinic P2₁/c 1048.41 Helical chains along b-axis via N–H⋯O bonds
Ethyl (Z)-2-chloro-2-(4-methoxyphenyl) derivative Monoclinic P2₁ 626.98 Diminished helical chains due to OCH₃ steric effects
Methyl 4-chlorophenyl derivative Not reported Likely C–H⋯Cl interactions

Key Observations :

  • The Z-configuration is conserved across all analogues, with C=N bond lengths ~1.28 Å .
  • Hydrogen-bonding motifs vary with substituents. For example, the phenyl analogue forms helical chains , while bulkier groups disrupt this pattern .

Key Observations :

  • Diazotization and coupling with sodium acetate are standard synthetic steps .
  • Substituents with lower steric demand (e.g., phenyl) achieve higher yields (~80%) compared to bulkier groups.

Biological Activity

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is a hydrazone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, may exhibit various pharmacological properties, including antioxidant and anticancer activities. This article aims to compile and analyze the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in biological systems, and potential applications.

  • Molecular Formula : C10H11ClN2O2
  • Molecular Weight : 226.66 g/mol
  • CAS Number : 96722-48-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The hydrazone moiety allows for potential hydrogen bonding and coordination with metal ions, which can modulate enzyme activity and receptor interactions.

Antioxidant Activity

Research indicates that hydrazone compounds, including this compound, may exhibit significant antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of similar hydrazones, revealing that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .

Anticancer Potential

Hydrazones have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. Studies suggest that this compound may inhibit cell proliferation and promote cell death in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and apoptosis .

Study on Antioxidant Effects

A study conducted on a series of hydrazone derivatives demonstrated that those with similar structural characteristics to this compound exhibited high antioxidant activity. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to untreated controls, suggesting protective effects against oxidative damage .

Evaluation of Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death, highlighting its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

Activity Mechanism Outcome
AntioxidantFree radical scavengingSignificant reduction in oxidative stress
AnticancerInduction of apoptosisInhibition of cell proliferation
CytotoxicityModulation of signaling pathwaysIncreased cell death in cancer cell lines

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